4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline
Description
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is a triphenylamine derivative characterized by ethoxy (-OCH₂CH₃) substituents at the para positions of the phenyl rings. This compound is widely studied for its strong electron-donating properties, driven by the electron-rich ethoxy groups, which enhance π-electron delocalization and intramolecular charge transfer (ICT) . These features make it valuable in optoelectronic applications, including two-photon absorption (2PA) chromophores, hole-transporting materials (HTMs), and fluorescent probes.
Properties
CAS No. |
64142-43-4 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-ethoxy-N,N-bis(4-ethoxyphenyl)aniline |
InChI |
InChI=1S/C24H27NO3/c1-4-26-22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27-5-2)21-11-17-24(18-12-21)28-6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
WEELVNVVIDLPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline typically involves the reaction of 4-ethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline involves its interaction with specific molecular targets. The ethoxy groups and the aniline core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .
Comparison with Similar Compounds
Methoxy-Substituted Analogs
Compound : 4,4'-(Cyclopentadithiophene)bis(N,N-bis(4-methoxyphenyl)aniline) (CDTh-EtHex 2)
- Structural Difference : Methoxy (-OCH₃) groups replace ethoxy substituents.
- Impact on Properties: Electron Donation: Methoxy groups are weaker electron donors than ethoxy due to reduced steric bulk and inductive effects, leading to slightly lower ICT efficiency . Solubility: Methoxy derivatives may exhibit lower solubility in organic solvents compared to ethoxy analogs, affecting thin-film processing in HTMs . Device Performance: In perovskite solar cells, methoxy-based HTMs (e.g., PyPDAn in ) show moderate open-circuit voltages (VOC) compared to ethoxy derivatives, which enhance charge extraction .
Table 1: Ethoxy vs. Methoxy Substituents
Triphenylamine-Based Derivatives
Compound : Ethoxyphenyl Triphenylamine (10P in )
- Structural Difference : A rigid triphenylamine core replaces the flexible N,N-bis(4-ethoxyphenyl)aniline group.
- Impact on Properties: π-Electron Delocalization: The triphenylamine group exhibits less effective π-conjugation compared to N,N-bis(4-ethoxyphenyl)aniline, resulting in lower 2PA cross-sections (σ = 120 GM vs. 180 GM for 6P) . Fluorescence Quenching: Steric hindrance in triphenylamine derivatives increases non-radiative decay, reducing fluorescence quantum yields .
Thioether-Functionalized Derivatives
Compound : N,N-bis(4-(hexylthio)phenyl)aniline (TP1/TP2 in )
- Structural Difference : Sulfur atoms replace oxygen in the substituents (hexylthio vs. ethoxy).
- Impact on Properties :
- Electron Donation : Thioether groups (-S-) provide stronger electron donation than ethoxy, improving dye regeneration in solar cells (VOC increase by ~15%) .
- Stability : Thioether derivatives may suffer from oxidative degradation under prolonged UV exposure, whereas ethoxy groups offer better stability .
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